3-{[(1-Hydroxypropan-2-yl)amino]methyl}benzonitrile
Description
3-{[(1-Hydroxypropan-2-yl)amino]methyl}benzonitrile (CAS: 1155067-73-4) is an organic compound with the molecular formula C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol . Its structure comprises a benzonitrile core substituted with a (1-hydroxypropan-2-yl)aminomethyl group.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-[(1-hydroxypropan-2-ylamino)methyl]benzonitrile |
InChI |
InChI=1S/C11H14N2O/c1-9(8-14)13-7-11-4-2-3-10(5-11)6-12/h2-5,9,13-14H,7-8H2,1H3 |
InChI Key |
WFNIWCOMPDUYOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NCC1=CC(=CC=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1-Hydroxypropan-2-yl)amino]methyl}benzonitrile typically involves the reaction of benzonitrile with 1-hydroxypropan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-{[(1-Hydroxypropan-2-yl)amino]methyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3-{[(1-Hydroxypropan-2-yl)amino]methyl}benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{[(1-Hydroxypropan-2-yl)amino]methyl}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Analogues
The compound’s primary distinguishing features are the benzonitrile core , secondary amine linkage , and hydroxyl group . Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Physical Properties Comparison
Functional Group Analysis and Implications
Nitrile Group: Present in both this compound and 2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile . The nitrile’s electron-withdrawing nature enhances reactivity in nucleophilic additions or cyclization reactions. Contrastingly, benazepril hydrochloride lacks a nitrile but includes a carboxylate ester, which influences its stability and hydrolysis profile .
Hydroxyl Group: The (1-hydroxypropan-2-yl)amino group in the target compound may improve water solubility compared to the trifluoromethyl group in the benzodiazolyl derivative . The patent-protected morpholinopyridine analogue () highlights the importance of stereochemistry (R-configuration) in solid-state stability, suggesting similar considerations for the target compound’s crystallinity .
Aromatic Systems :
Pharmacological and Industrial Relevance
- Pharmaceutical Potential: Benazepril hydrochloride’s inclusion in underscores the therapeutic relevance of benzazepine derivatives, whereas the target compound’s lack of complex heterocycles may limit direct biological activity but positions it as a synthetic intermediate.
- Solid-State Properties: The morpholinopyridine analogue in emphasizes the role of hydroxyl and amine groups in forming stable crystalline phases, a property that could guide formulation studies for the target compound .
Biological Activity
3-{[(1-Hydroxypropan-2-yl)amino]methyl}benzonitrile, a compound with potential therapeutic applications, has garnered interest due to its biological activity. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic potentials based on diverse research findings.
Chemical Structure and Synthesis
The compound features a benzonitrile core with an amino group substituted by a hydroxypropan-2-yl moiety. The synthesis typically involves the reaction of benzonitrile derivatives with appropriate amines and alcohols under controlled conditions. Various synthetic pathways have been explored to optimize yield and purity, including methods that leverage catalytic systems for enhanced efficiency.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and prostate cancer cells (PC3) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Similar Derivative A | MCF-7 | 5.69 |
| Similar Derivative B | PC3 | 9.36 |
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against various pathogens. Studies suggest that similar benzonitrile derivatives possess activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .
3. Anti-inflammatory Effects
Compounds containing nitrile groups have been reported to exhibit anti-inflammatory properties. The mechanism is believed to involve inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound may interact with specific receptors involved in inflammation and tumorigenesis, potentially modulating their activity.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of a series of benzonitrile derivatives on MCF-7 cells, revealing significant cell death at concentrations as low as 5 µM .
- Antimicrobial Screening : Another investigation demonstrated that a related compound displayed potent activity against E. coli and S. aureus, suggesting that structural modifications can enhance antibacterial properties .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-{[(1-Hydroxypropan-2-yl)amino]methyl}benzonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. A representative approach involves reacting a benzonitrile derivative bearing an aldehyde group (e.g., 5-formylbenzonitrile) with 1-hydroxypropan-2-amine under mild acidic or basic conditions. For example, a similar nitrile derivative was synthesized by condensing 2-fluoro-5-formylbenzonitrile with N-methylpropargylamine in acetone, yielding 61% of the product after isolation as a pale yellow oil . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., acetone or methanol), and temperature (room temperature to 60°C). Monitoring via TLC or HPLC is critical to track intermediate formation.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze and NMR spectra for characteristic peaks (e.g., benzonitrile C≡N stretch at ~110 ppm in , methylene protons adjacent to the amino group at δ 3.3–3.6 ppm) .
- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve bond lengths and angles, as demonstrated for related Schiff base analogs (e.g., (E)-3-(2-hydroxy-3-methoxybenzylidene-amino)benzonitrile) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] for CHNO).
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental data for this compound’s stability or reactivity?
- Methodological Answer : Discrepancies often arise from solvent effects, conformational flexibility, or incomplete DFT functional parameterization. For example, a study on 3-oxo-2-(phenylhydrazono)propionitrile revealed that its most stable conformation (anti-hydrazone) differed from initial computational models. To address this:
- Perform solvent-phase DFT calculations (e.g., using Gaussian with PCM solvent models) to account for solvation .
- Compare experimental NMR chemical shifts with computed values (e.g., via GIAO method) .
- Use variable-temperature NMR to probe dynamic equilibria or tautomerism .
Q. What strategies are effective in analyzing the compound’s potential pharmacological interactions, given its structural complexity?
- Methodological Answer : Pharmacological profiling requires:
- Molecular docking : Screen against target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. For analogs, studies on 2-(3-benzoylphenyl)propionitrile derivatives revealed binding affinities to lipid-regulating enzymes .
- In vitro assays : Assess cytotoxicity (MTT assay), metabolic stability (microsomal incubation), and membrane permeability (Caco-2 cells).
- ADMET prediction : Use tools like SwissADME to evaluate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions.
Q. How can researchers address challenges in purifying this compound due to polar byproducts?
- Methodological Answer : Polar impurities (e.g., unreacted amines or hydroxyl intermediates) can be removed via:
- Flash chromatography : Use a gradient of ethyl acetate/hexane (e.g., 20–50% ethyl acetate) with silica gel.
- Acid-base extraction : Partition the crude product between dichloromethane and dilute HCl to isolate the neutral nitrile .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.
Data Analysis and Validation
Q. What analytical techniques are recommended for detecting trace impurities in synthesized batches?
- Methodological Answer :
- HPLC-PDA/MS : Use a C18 column with acetonitrile/water mobile phase to separate impurities. UV detection (e.g., 254 nm) identifies nitrile groups, while MS/MS fragments confirm structures.
- NMR spiking experiments : Add authentic samples of suspected impurities (e.g., unreacted aldehyde) to distinguish overlapping signals .
Q. How should researchers validate the reproducibility of synthetic protocols for this compound across labs?
- Methodological Answer :
- Round-robin testing : Share detailed protocols (e.g., reagent purity, stirring rates) with collaborating labs to assess yield and purity variability.
- Quality control metrics : Mandate characterization via NMR, HPLC purity (>95%), and melting point consistency.
- Statistical analysis : Use RSD (relative standard deviation) to evaluate inter-lab reproducibility for key parameters like reaction time and yield .
Structural and Mechanistic Studies
Q. What advanced techniques can elucidate the compound’s electronic properties and reactivity?
- Methodological Answer :
- Electrochemical analysis : Cyclic voltammetry (CV) in acetonitrile can reveal redox-active sites (e.g., nitrile or amine groups).
- Charge-density analysis : X-ray multipole modeling, as applied to Ni(II) complexes, quantifies electron distribution in the benzonitrile moiety .
- Theoretical studies : CASSCF calculations explore excited-state behavior, relevant for photostability assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
